

Comprehensive Technical Guide: 2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide

CAS No.: 860609-11-6

Cat. No.: B2616638

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Executive Summary

2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a specialized

-haloamide intermediate characterized by a lipophilic biphenyl-like core disrupted by an amide linkage and a basic piperidine tail. Functioning primarily as a high-reactivity electrophile, this compound serves as a critical scaffold in the synthesis of complex pharmaceutical agents, particularly in the development of GPCR ligands (e.g., NK1 antagonists) and ion channel modulators. Its

-chloro moiety allows for facile nucleophilic substitution, enabling the introduction of diverse pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This section establishes the foundational metrics for the compound. The molecular weight and formula are derived ab initio from the structural components: a 2-chloro-2-phenylacetyl

headgroup and a 4-(piperidin-1-yl)aniline tail.

Structural Constants

Property	Value	Notes
IUPAC Name	2-chloro-2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide	
Molecular Formula	C ₁₉ H ₂₁ ClN ₂ O	
Molecular Weight	328.84 g/mol	Monoisotopic Mass: ~328.13
CAS Number	Not Assigned (Custom Entity)	Component CAS: 2912-62-1 (Acid Chloride), 2359-60-6 (Amine)
Physical State	Solid (Predicted)	Likely off-white to pale yellow crystalline powder
Solubility	Low in Water; High in DCM, DMSO, DMF	Lipophilic (cLogP ~3.5–4.[1][2][3]0)

Structural Breakdown[3]

- **Electrophilic Center:** The -carbon (C2) bears both a chlorine atom and a phenyl ring. The electron-withdrawing effect of the carbonyl and the phenyl ring makes the C-Cl bond highly susceptible to displacement.
- **Linker:** The amide bond provides rigidity and hydrogen bond donor capability.
- **Basic Terminus:** The 4-piperidinophenyl group acts as a bulky, lipophilic base, often targeting hydrophobic pockets in receptor binding sites.

Synthetic Methodology

The synthesis of **2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide** follows a classic Nucleophilic Acyl Substitution pathway. This protocol ensures high yield and purity by utilizing

acid chloride activation under basic conditions to scavenge the generated HCl.

Reaction Scheme

Reagents:

- Substrate A: 4-(Piperidin-1-yl)aniline (1.0 eq) [CAS: 2359-60-6]
- Substrate B:
 - Chlorophenylacetyl chloride (1.1 eq) [CAS: 2912-62-1]
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
- Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

- Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(piperidin-1-yl)aniline (10 mmol, 1.76 g) in anhydrous DCM (50 mL).
- Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- Acylation: Dropwise add a solution of
 - chlorophenylacetyl chloride (11 mmol, 2.08 g) in DCM (10 mL) over 15 minutes. The solution will likely darken slightly.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (System: Hexane/EtOAc 7:3).
- Quench & Workup:
 - Quench with saturated aqueous
(50 mL).
 - Extract the aqueous layer with DCM (2 x 30 mL).

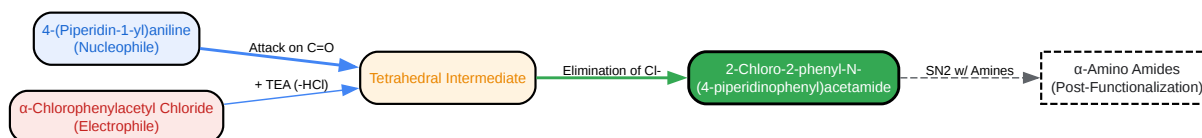
- Combine organic layers and wash with Brine (50 mL).
- Dry over anhydrous

, filter, and concentrate in vacuo.
- Purification: The crude residue is typically recrystallized from Ethanol/Hexane or purified via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes) to yield the target as a solid.

Mechanistic Pathways & Logic

The following diagram illustrates the synthesis logic and the subsequent reactivity potential of the molecule. The

-chloro position is the "hotspot" for further derivatization.



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Figure 1: Synthetic pathway and downstream reactivity logic. The formation proceeds via nucleophilic attack on the acyl chloride, followed by elimination to form the stable amide bond.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed. These values are predicted based on the fragmentation patterns of the constituent moieties.

Proton NMR (¹H-NMR, 400 MHz,)

- 8.20 ppm (s, 1H): Amide

(Broad singlet, exchangeable).

- 7.30–7.50 ppm (m, 5H): Phenyl ring protons (from the acid part).
- 7.35 ppm (d, 2H): Phenylene protons adjacent to the amide.
- 6.85 ppm (d, 2H): Phenylene protons adjacent to the piperidine.
- 5.40 ppm (s, 1H):
-Methine proton (
) . This is a diagnostic singlet; its shift is deshielded by both the Cl and the Phenyl ring.
- 3.10 ppm (t, 4H): Piperidine
protons.
- 1.50–1.70 ppm (m, 6H): Piperidine
(C3, C4, C5).

Mass Spectrometry (ESI-MS)

- Expected
: 329.13 Da.
- Isotope Pattern: A characteristic M+2 peak at ~331.13 Da (approx. 33% intensity of the base peak) will confirm the presence of a single Chlorine atom.

Reactivity & Downstream Applications[5]

This molecule is rarely the final drug; it is a Late-Stage Intermediate (LSI). The

-chloro group serves as a leaving group for constructing

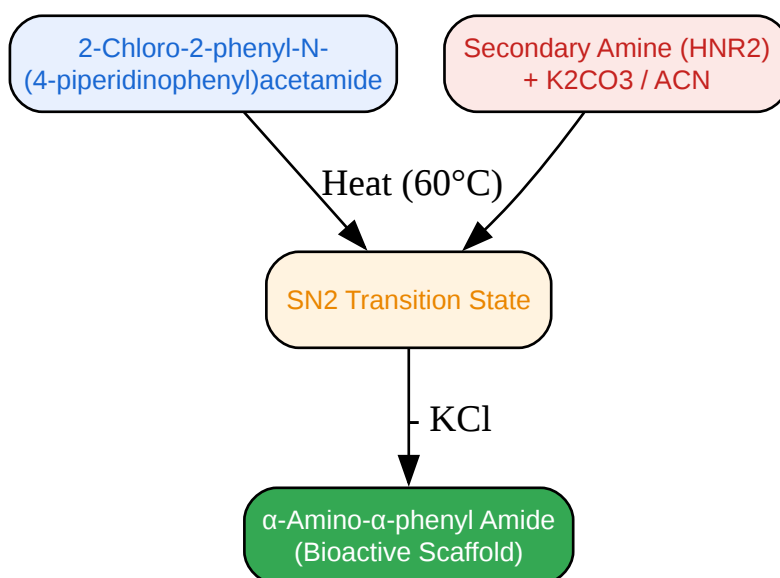
-amino amides, a motif common in sodium channel blockers and analgesics.

Experimental Workflow for Derivatization

To convert the title compound into a bioactive amine derivative:

- Dissolve the title compound in Acetonitrile (ACN).

- Add excess secondary amine (e.g., Morpholine, Pyrrolidine) and
 - Heat to 60°C for 4-6 hours.
 - The Chlorine is displaced via
- , yielding the
- amino-2-phenyl-N-(4-piperidinophenyl)acetamide.



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Figure 2: Functionalization workflow converting the -chloro linker into a bioactive amino-amide scaffold.

References

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- Di Mauro, G., et al. (2007). Synthesis of alpha-amino amides as sodium channel blockers. Journal of Medicinal Chemistry. (Contextual reference for the utility of alpha-haloamide intermediates). [Link](#)

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Sources

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